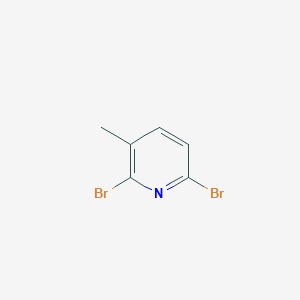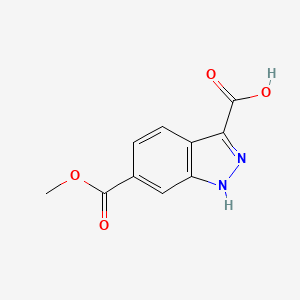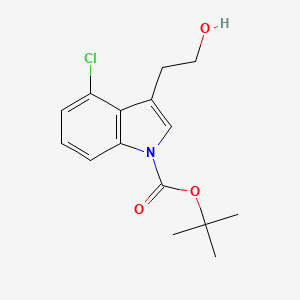![molecular formula C7H4Cl2N2 B1326467 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 5912-18-5](/img/structure/B1326467.png)
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Cl2N2. It has a molecular weight of 187.03 .
Synthesis Analysis
The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine has been reported in several studies . The yield of the compound is typically around 71% and it appears as a yellow solid .Molecular Structure Analysis
The InChI code for 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H, (H,10,11) .Physical And Chemical Properties Analysis
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature. It has a density of 1.6±0.1 g/cm3, a boiling point of 319.4±37.0 °C at 760 mmHg, and a flash point of 176.5±12.1 °C .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Breast Cancer Treatment
In vitro studies have shown that these compounds can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Development of New Cancer Therapeutics
The FGFR signaling pathway is an important and proven target for cancer therapeutics . The derivatives of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” have shown promise in the development of new cancer therapeutics .
Treatment of Hyperglycemia and Related Disorders
Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Inhibition of α-Amylase Enzyme
Pyrrolo[2,3-d]pyrimidine-based analogues, which are similar to “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine”, have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . This could be beneficial in the treatment of diabetes .
Synthesis of Biologically Active Compounds
The “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine” structure is similar to the purine bases adenine and guanine . This similarity has attracted the interest of medicinal chemists, leading to the synthesis of more than 300,000 structures . These structures have found applications in various areas of biomedical research .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular activity .
Result of Action
It has been observed that the compound can affect cellular activity .
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Safety and Hazards
properties
IUPAC Name |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKORXMRYXIGVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646912 | |
| Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
5912-18-5 | |
| Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)
![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)